molecular formula C19H17N3O3 B3226003 N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide CAS No. 1251608-78-2

N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide

Cat. No.: B3226003
CAS No.: 1251608-78-2
M. Wt: 335.4
InChI Key: ZBQRVRJNRXMYIL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide is a synthetic indole-acetamide derivative of interest in medicinal chemistry and biochemical research. Compounds featuring the indole-acetamide scaffold have demonstrated a wide spectrum of significant biological activities, making them valuable templates for drug discovery and pharmacological studies. This compound is primarily for use in research applications. Its structure suggests potential as a building block or intermediate in the synthesis of more complex molecules, or as a lead compound for investigating new therapeutic targets. Researchers can utilize it to explore structure-activity relationships (SAR), particularly given that indole-acetamide derivatives have shown promise as inhibitors of viral replication. Related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide compounds have been identified as potent inhibitors targeting the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2 and respiratory syncytial virus (RSV) . Furthermore, other indole-3-acetamide analogues have exhibited notable antihyperglycemic and antioxidant properties in research settings, indicating the versatility of this chemical class . Additional research on structurally similar N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has revealed their activity as agents that inhibit tubulin polymerization, highlighting potential applications in anticancer research . Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3-acetylanilino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12(23)13-5-4-6-14(9-13)22-18(24)11-21-19(25)16-10-20-17-8-3-2-7-15(16)17/h2-10,20H,11H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQRVRJNRXMYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide typically involves the reaction of 3-acetylphenylamine with indole-3-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetate derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features

The target compound shares core structural motifs with several analogs (Table 1):

  • Indole-containing acetamides : Compounds like N-(4-iodophenyl)-2-(1H-indol-3-yl)acetamide () and N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide () retain the indole-acetamide backbone but differ in substituents on the phenyl ring. The acetylphenyl group in the target compound may enhance electron-withdrawing effects compared to halogens or hydroxyl groups .
  • Formamido vs.
  • Acetylphenyl vs. Thienyl/trifluoroacetyl groups : Derivatives such as N-(3-acetyl-2-thienyl)acetamide () replace the phenyl ring with a thiophene, altering aromatic interactions. Trifluoroacetyl-substituted indoles () exhibit higher lipophilicity, which could affect membrane permeability .

Table 1: Structural Comparison of Key Analogs

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3-Acetylphenyl, Indol-3-yl-formamido ~350 (estimated) Dual acetyl/formamido groups
N-(4-Iodophenyl)-2-(1H-indol-3-yl)acetamide 4-Iodophenyl 376.01 Halogen-enhanced stability
N-(3-Trifluoroacetyl-indol-7-yl)acetamide Trifluoroacetyl ~320 High lipophilicity
N-(3-Acetyl-2-thienyl)acetamide Thienyl ring ~225 Enhanced π-stacking potential

Physical and Spectroscopic Properties

  • For example, N-(4-iodophenyl)-2-(1H-indol-3-yl)acetamide melts at 211–213°C , while trifluoroacetyl derivatives melt at 222–225°C . These differences suggest that bulkier substituents (e.g., iodine, trifluoroacetyl) increase crystallinity.
  • Spectroscopic Data :
    • 1H NMR : The target compound’s indole NH and formamido protons would resonate near δ 10–12 ppm, similar to N-(4-iodophenyl)-2-(1H-indol-3-yl)acetamide (δ 10.13 ppm for NH) .
    • IR Spectroscopy : The formamido C=O stretch (~1650 cm⁻¹) aligns with acetamide derivatives in (1641–1657 cm⁻¹) .

Biological Activity

N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide (CAS Number: 1251608-78-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and research findings.

Chemical Structure and Synthesis

This compound features both indole and acetamide functional groups, which contribute to its biological activity. The synthesis typically involves the reaction of 3-acetylphenylamine with indole-3-carboxaldehyde, often in the presence of solvents like ethanol or methanol, and may require heating for optimal yield.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida glabrata and Candida krusei .
  • Antioxidant Activity : The compound has demonstrated moderate antioxidant properties, evaluated through assays such as the ABTS antioxidant assay .
  • Anticancer Potential : Preliminary investigations suggest that it may exhibit anticancer properties, although specific mechanisms and efficacy require further exploration .

The biological effects of this compound may be attributed to its interaction with various molecular targets. The indole moiety is known to engage with enzymes and receptors, which could modulate cellular pathways and contribute to its observed effects .

Case Studies

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityIC50 Values
N-acetyl-N-(3-phenyl-1H-indol-1-yl)acetamideSimilar indole structureModerate anticancer activityTBD
Indole-3-acetamideLacks acetylphenyl substitutionAntimicrobial propertiesTBD

The unique substitution pattern of this compound may confer distinct chemical and biological properties compared to its analogs, making it a valuable candidate for further research .

Q & A

Basic: What are the key considerations for synthesizing N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide?

The synthesis typically involves a multi-step approach:

Indole Core Construction : Cyclization of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds (e.g., via Fischer indole synthesis).

Functionalization : Introduction of the formamido group at the indole C3 position using formylating agents (e.g., formic acid/acetic anhydride).

Acetamide Coupling : Reacting the indole intermediate with 3-acetylphenylacetic acid derivatives under peptide coupling conditions (e.g., EDCI/HOBt).

Purification : Use of column chromatography and recrystallization to isolate the final product.
Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (40–80°C for coupling), and monitoring via TLC/NMR .

Advanced: How can researchers address regioisomer formation during the synthesis of the indole core?

Regioisomerism arises due to competing cyclization pathways. Mitigation strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., NH indole) to direct regioselectivity.
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to favor specific transition states.
  • Spectral Analysis : Employ 2D NMR (e.g., HSQC, HMBC) to identify isomers and HPLC to separate them .

Basic: What analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., indole NH at δ 10–12 ppm; acetyl CH₃ at δ 2.1–2.3 ppm). ¹³C NMR verifies carbonyl carbons (amide C=O at ~168–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion).
  • HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Contradictions may stem from assay variability or compound instability. Solutions include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and protocols (e.g., MTT for cytotoxicity).
  • Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via LC-MS.
  • Orthogonal Assays : Cross-validate using SPR (binding affinity) and enzymatic assays (IC₅₀ determination) .

Basic: Which functional groups influence the compound’s reactivity and bioactivity?

  • Indole NH : Participates in hydrogen bonding with target proteins (e.g., kinase ATP pockets).
  • Acetamide Carbonyl : Acts as a hydrogen bond acceptor.
  • 3-Acetylphenyl Group : Enhances lipophilicity (logP ~3.7) and membrane permeability .

Advanced: What strategies improve metabolic stability for in vivo studies?

  • Deuterium Incorporation : Replace labile hydrogens (e.g., acetyl CH₃ → CD₃) to slow CYP450-mediated oxidation.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism.
  • In Vitro Screening : Use liver microsomes or hepatocytes to identify metabolic hotspots .

Basic: How is solubility assessed for formulation in biological assays?

  • LogP Determination : Via shake-flask method or HPLC-derived retention times.
  • Co-Solvent Systems : Test DMSO/PBS mixtures (e.g., 10% DMSO for stock solutions).
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers .

Advanced: What computational methods predict binding modes to biological targets?

  • Molecular Docking : AutoDock Vina or Glide to model interactions with COX-2 or kinase domains.
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) using AMBER/CHARMM.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide
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N-(3-acetylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide

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